3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946342-64-9
VCID: VC4143718
InChI: InChI=1S/C16H15BrN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
SMILES: C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Molecular Formula: C16H15BrN2O3S
Molecular Weight: 395.27

3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

CAS No.: 946342-64-9

Cat. No.: VC4143718

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.27

* For research use only. Not for human or veterinary use.

3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide - 946342-64-9

Specification

CAS No. 946342-64-9
Molecular Formula C16H15BrN2O3S
Molecular Weight 395.27
IUPAC Name 3-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C16H15BrN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Standard InChI Key OYBCPQSETUVEHD-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Introduction

Structural Representation

The compound can be described as having two key functional groups:

  • Benzamide Core: Provides rigidity and potential for hydrogen bonding.

  • Sulfonyl Isothiazolidine Ring: Adds polarity and potential biological activity due to its electron-withdrawing sulfone group.

Synthesis Pathway

The synthesis of 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions such as:

  • Bromination: Introduction of a bromine atom to the benzene ring via electrophilic aromatic substitution.

  • Amidation Reaction: Coupling of the brominated benzoyl chloride with an amine derivative containing the isothiazolidine ring.

  • Oxidation Step: Conversion of the sulfur atom in the isothiazolidine ring to its sulfone form using oxidizing agents like hydrogen peroxide or oxone.

General Reaction Scheme

Benzoyl chloride + Amine derivativeBaseSubstituted Benzamide\text{Benzoyl chloride + Amine derivative} \xrightarrow{\text{Base}} \text{Substituted Benzamide}

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Provides information about hydrogen and carbon environments.

  • Infrared Spectroscopy (IR): Confirms functional groups like amide (C=O stretch ~1650 cm⁻¹) and sulfone (~1150 cm⁻¹).

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

  • Elemental Analysis: Verifies the stoichiometric composition.

Potential Applications

The unique structure of this compound suggests it could have applications in:

  • Pharmaceutical Chemistry:

    • The presence of bromine and sulfone groups indicates potential for antimicrobial or anticancer activity.

    • Benzamides are known scaffolds in drug design targeting enzymes or receptors.

  • Material Science:

    • Sulfonyl derivatives are often used in polymers or as intermediates for advanced materials.

  • Biological Research:

    • The compound may serve as a probe for studying protein-ligand interactions due to its functional diversity.

Research Context

While no specific studies directly focus on this molecule, related compounds with benzamide or sulfonyl-isothiazolidine motifs have demonstrated:

  • Antimicrobial Activity: Similar derivatives inhibit bacterial growth by targeting essential enzymes .

  • Anticancer Potential: Benzamides often modulate pathways like histone deacetylase inhibition .

  • Anti-inflammatory Properties: Sulfonyl-containing heterocycles are explored as COX or LOX inhibitors .

Future Directions

  • Further studies should explore its pharmacokinetics, toxicity, and efficacy in biological systems.

  • Computational modeling (e.g., molecular docking) could predict its binding affinity to biological targets.

This comprehensive overview highlights the structural complexity and potential significance of 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, emphasizing its relevance for future research in chemistry and biology.

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